2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide
Description
This compound is a pyrido[2,3-d]pyrimidine derivative featuring a cyclohexyl substituent at position 3 and a 2,4-dioxo moiety. Pyrido[2,3-d]pyrimidines are heterocyclic systems known for their biological relevance, particularly in kinase inhibition and anticancer research .
Properties
IUPAC Name |
2-(3-cyclohexyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-15-11-16(2)13-17(12-15)25-20(28)14-26-21-19(9-6-10-24-21)22(29)27(23(26)30)18-7-4-3-5-8-18/h6,9-13,18H,3-5,7-8,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMINYZFAHTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)C4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Various substitution reactions can introduce different substituents into the molecule, altering its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on variations in the heterocyclic core, substituents, and biological/physical properties. Below is a comparative analysis:
Key Comparative Insights
- Crystal Packing and Solid-State Behavior: The 3,5-dimethylphenyl group in the target compound shares structural similarity with N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, which exhibits two molecules per asymmetric unit due to steric effects from meta-methyl groups .
- Electronic and Spectral Properties: The dichlorophenyl-thioacetamide analogue () displays a high melting point (230°C) and strong NH hydrogen bonding (δ 12.50 ppm), contrasting with the pyrido-thieno-pyrimidinone derivative (), which has a lower melting point (143–145°C) and distinct IR carbonyl stretches (1730, 1690 cm⁻¹). The target compound’s cyclohexyl group may reduce polarity, shifting its C=O IR absorption relative to these analogues .
Biological Implications :
While biological data for the target compound are unavailable, structurally related pyrido[2,3-d]pyrimidines (e.g., Compound 24 in ) show kinase inhibitory activity. The cyclohexyl substituent in the target may enhance target binding compared to smaller alkyl or aryl groups in analogues, as seen in kinase inhibitors where bulky substituents improve selectivity .
Functional Group Impact
- Cyclohexyl vs. Methyl/Phenyl :
The cyclohexyl group in the target compound introduces greater steric hindrance and lipophilicity compared to methyl or phenyl groups in analogues (e.g., ). This could modulate metabolic stability and bioavailability. - 3,5-Dimethylphenyl vs. Dichlorophenyl : The electron-donating methyl groups in the target’s acetamide moiety contrast with the electron-withdrawing chlorine atoms in ’s dichlorophenyl analogue. This difference may alter electronic density on the acetamide carbonyl, affecting reactivity and intermolecular interactions .
Biological Activity
2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention for its potential pharmacological properties, particularly in oncology and other therapeutic areas. Its unique molecular structure enables interactions with various biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 421.45 g/mol. The compound features a pyrido[2,3-d]pyrimidine core characterized by two carbonyl groups and a cyclohexyl substitution that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.45 g/mol |
| CAS Number | 902922-59-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the cyclization of precursor compounds and subsequent acylation processes. The reaction conditions often require specific solvents and catalysts to optimize yield and purity.
Antitumor Activity
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antitumor activity. For instance, derivatives have been evaluated for their inhibitory effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
Case Study: Cytotoxicity Assays
A study reported that certain pyrido[2,3-d]pyrimidine derivatives demonstrated IC50 values in the low micromolar range against MCF-7 cells. For example:
- Compound A : IC50 = 0.57 μM
- Compound B : IC50 = 1.31 μM
These findings suggest that structural modifications can significantly influence the cytotoxicity of these compounds against specific cancer cell lines .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Kinase Activity : Similar compounds have shown to inhibit EGFR (epidermal growth factor receptor) kinase activity, which is crucial in many cancers.
- Induction of Apoptosis : Compounds have been noted to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Comparative Analysis with Related Compounds
A comparative analysis with other pyrido[2,3-d]pyrimidine derivatives reveals variability in biological activity based on structural differences.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-{...} | MCF-7 | 0.57 | EGFR inhibition |
| 2-{...} | HepG2 | 1.31 | Apoptosis induction |
| Thienopyrimidine | A549 | <0.440 | EGFR inhibition |
Q & A
Q. What are the critical steps and characterization methods for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, starting with the preparation of a pyrido[2,3-d]pyrimidine core. Key steps include:
- Cyclohexyl group introduction : Alkylation or condensation reactions using cyclohexyl halides or carbonyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Acetamide coupling : Reacting the intermediate with 3,5-dimethylphenylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DCM .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures . Characterization :
- ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ ~1.2–2.0 ppm, aromatic protons at δ ~6.8–7.4 ppm) .
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ ~470–500 g/mol) .
- Elemental analysis (C, H, N) to validate purity (>98%) .
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Solubility/pharmacokinetics : Use HPLC to measure logP and aqueous solubility in PBS (pH 7.4) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for cyclization steps .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 30 min vs. 24 hrs conventional) .
- In-line analytics : Employ HPLC-MS to monitor intermediates and adjust conditions in real-time .
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) impact biological activity?
Conduct a structure-activity relationship (SAR) study:
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the 3,5-dimethylphenyl position .
- Activity comparison : Test modified compounds in parallel assays (e.g., kinase inhibition, cytotoxicity) to identify critical substituents .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR) .
Q. How can discrepancies in reported biological activity data be resolved?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers .
- Proteomic profiling : Use LC-MS/MS to verify target engagement in cellular lysates .
Methodological Tables
Q. Table 1: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional heating | 65 | 95 | |
| Microwave-assisted | 82 | 98 | |
| Palladium catalyst | 75 | 97 |
Q. Table 2: Biological Activity of Structural Analogs
| Analog Substituent | IC₅₀ (EGFR, nM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| 3,5-Dimethylphenyl | 12.4 | 8.2 |
| 4-Fluorophenyl | 28.7 | 32.1 |
| 3-Chlorophenyl | 9.8 | 6.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
